4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a benzothiazole ring, a piperazine ring, and a pyridine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves multiple steps. The reaction conditions typically involve the use of organic solvents such as toluene and ethanol, and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its use in developing new drugs for treating various diseases, including tuberculosis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting the metabolic processes of bacteria and fungi . The compound’s structure allows it to bind to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
What sets 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C20H22N6O2S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2S/c27-18(22-13-15-5-3-4-8-21-15)14-23-20(28)26-11-9-25(10-12-26)19-16-6-1-2-7-17(16)29-24-19/h1-8H,9-14H2,(H,22,27)(H,23,28) |
InChI Key |
MJHHCBSISRDMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
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